1,2,4-Trimethylpiperazine

Description

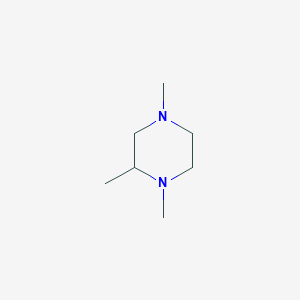

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7-6-8(2)4-5-9(7)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIVFDJJMVMUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861755 | |

| Record name | Piperazine, 1,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-85-4 | |

| Record name | 1,2,4-Trimethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trimethylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine, 1,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperazine, 1,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRIMETHYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JY5VM09AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unlocking the Potential of 1,2,4-Trimethylpiperazine: A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Untapped Versatility of a Unique Heterocycle

In the vast landscape of chemical scaffolds leveraged in modern research, the piperazine moiety stands as a cornerstone, particularly in the realm of medicinal chemistry. Its prevalence in numerous blockbuster drugs is a testament to its favorable pharmacokinetic properties and synthetic tractability.[1][2] This guide delves into a specific, yet underexplored, derivative: 1,2,4-Trimethylpiperazine . While direct, extensive research applications for this particular substituted piperazine are not widely documented, its structural features suggest a wealth of potential waiting to be unlocked.

This document serves as a technical primer and a forward-looking exploration of the potential research applications of 1,2,4-Trimethylpiperazine. By examining its fundamental properties and drawing parallels with the well-established utility of related piperazine and triazine structures, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding and a strategic roadmap for investigating this promising compound. We will explore its core characteristics, propose potential synthetic routes, and, most importantly, extrapolate its utility in key research areas, offering hypothetical yet mechanistically sound experimental designs.

Section 1: Core Molecular Profile of 1,2,4-Trimethylpiperazine

A thorough understanding of a molecule's intrinsic properties is the bedrock of innovative application. Here, we consolidate the known physicochemical and spectroscopic data for 1,2,4-Trimethylpiperazine.

Physicochemical Properties

1,2,4-Trimethylpiperazine is a tertiary amine with a unique substitution pattern on the piperazine ring. This structure imparts specific steric and electronic properties that can influence its reactivity and potential biological interactions.

| Property | Value | Source |

| CAS Number | 120-85-4 | [3] |

| Molecular Formula | C₇H₁₆N₂ | [3] |

| Molecular Weight | 128.22 g/mol | [3] |

| IUPAC Name | 1,2,4-trimethylpiperazine | [3] |

| SMILES | CN1CCN(C(C)C1)C | [3] |

| Boiling Point | 154-156 °C | [3] |

| Density | 0.8576 g/cm³ @ 20 °C | [3] |

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and quality control of 1,2,4-Trimethylpiperazine in a research setting.

-

¹H NMR and ¹³C NMR Spectroscopy: While a publicly available, fully assigned high-resolution spectrum is not readily found in peer-reviewed literature, typical chemical shifts for N-methyl and piperazine ring protons and carbons can be predicted. The asymmetry of the molecule would lead to a more complex spectrum compared to its symmetrical counterpart, 1,4-dimethylpiperazine.

-

Infrared (IR) Spectroscopy: The IR spectrum of 1,2,4-trimethylpiperazine would be characterized by C-H stretching vibrations of the methyl and methylene groups on the piperazine ring, typically in the 2800-3000 cm⁻¹ region. C-N stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, and fragmentation patterns characteristic of a substituted piperazine ring.

Section 2: Synthesis of 1,2,4-Trimethylpiperazine and its Derivatives: A Proposed Workflow

While specific, modern, high-yield synthetic protocols for 1,2,4-trimethylpiperazine are not extensively detailed in the literature, we can propose a logical synthetic strategy based on established methods for piperazine alkylation.

Proposed Synthesis of 1,2,4-Trimethylpiperazine

A plausible and commonly employed method for the synthesis of N-alkylated piperazines is reductive amination .

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylpiperazine.

-

Reagent Addition: Add an excess of formaldehyde (as an aqueous solution, formalin) and formic acid. The Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and make it basic by the addition of a strong base such as sodium hydroxide. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Causality Behind Experimental Choices:

-

The use of the Eschweiler-Clarke reaction is a classic and effective method for the exhaustive methylation of amines without the formation of quaternary ammonium salts.

-

An excess of formaldehyde and formic acid is used to ensure complete methylation of both nitrogen atoms of the 2-methylpiperazine starting material.

Section 3: Potential Research Applications - A Forward Outlook

The true potential of 1,2,4-trimethylpiperazine lies in its application as a versatile building block and functional moiety. Drawing inspiration from the broader fields of medicinal and materials chemistry, we can project several promising avenues for research.

As a Scaffold in Medicinal Chemistry

The piperazine ring is a well-known "privileged scaffold" in drug discovery, and its derivatives have shown a wide array of biological activities, including anticancer, antiviral, and CNS-related effects.[4][5] The unique substitution pattern of 1,2,4-trimethylpiperazine could lead to novel structure-activity relationships.

Hypothetical Application: Synthesis of Novel Kinase Inhibitors

Many kinase inhibitors incorporate a piperazine moiety to improve solubility and target engagement.

Experimental Workflow:

-

Buchwald-Hartwig Amination: Couple 1,2,4-trimethylpiperazine with a suitable bioactive aryl halide (e.g., a substituted pyrimidine or pyridine) using a palladium catalyst, a phosphine ligand, and a base.

-

Purification: Purify the resulting product using column chromatography.

-

Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

-

Biological Evaluation: Screen the compound against a panel of kinases to determine its inhibitory activity and selectivity.

Rationale: The 1,2,4-trimethylpiperazine moiety can act as a versatile handle to modulate the physicochemical properties of the final compound, potentially improving its solubility, cell permeability, and metabolic stability.

In Materials Science: As a Building Block for Functional Polymers

Tertiary amines can act as catalysts or building blocks in polymerization reactions. The specific structure of 1,2,4-trimethylpiperazine could be exploited in the synthesis of novel polymers with unique properties.

Hypothetical Application: Synthesis of Novel Polyamides or Polyurethanes

The diamine nature of the piperazine core, once de-methylated or functionalized, can be used in step-growth polymerization.

As a Ligand in Homogeneous Catalysis

The nitrogen atoms in 1,2,4-trimethylpiperazine possess lone pairs of electrons, making it a potential ligand for transition metals. The steric bulk and electronic properties of the methyl groups could influence the catalytic activity and selectivity of the resulting metal complexes.

Hypothetical Application: Development of Novel Catalysts for Cross-Coupling Reactions

Experimental Workflow:

-

Synthesis of the Metal Complex: React 1,2,4-trimethylpiperazine with a suitable metal precursor (e.g., palladium acetate) in an appropriate solvent.

-

Isolation and Characterization: Isolate the resulting complex and characterize it using techniques such as X-ray crystallography, NMR, and elemental analysis.

-

Catalytic Testing: Evaluate the catalytic activity of the new complex in a model cross-coupling reaction, such as a Suzuki or Heck reaction.

Rationale: The specific stereoelectronic profile of the 1,2,4-trimethylpiperazine ligand could lead to catalysts with novel reactivity or selectivity compared to existing systems.

Section 4: Safety and Handling

1,2,4-Trimethylpiperazine is classified as a hazardous substance.[3]

-

GHS Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[3]

-

Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion: A Call to Exploration

While the existing body of literature on 1,2,4-trimethylpiperazine is not extensive, its fundamental molecular architecture, viewed through the lens of its more celebrated piperazine and triazine cousins, suggests a fertile ground for discovery. This guide has aimed to provide a comprehensive, albeit partially predictive, technical overview to stimulate and guide future research. The proposed synthetic routes and hypothetical applications in medicinal chemistry, materials science, and catalysis are intended to serve as starting points for innovative investigations. It is our hope that this document will inspire researchers to explore the untapped potential of 1,2,4-trimethylpiperazine, transforming it from a chemical curiosity into a valuable tool for scientific advancement.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. 1,2,4-Trimethylpiperazine | C7H16N2 | CID 98933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

safety and handling of 1,2,4-Trimethylpiperazine

An In-depth Technical Guide to the Safe Handling of 1,2,4-Trimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Safety

1,2,4-Trimethylpiperazine is a substituted piperazine derivative with potential applications in pharmaceutical synthesis and as a chemical intermediate.[1][2] As with many alkylated cyclic amines, its reactivity and physiological effects necessitate a thorough understanding and implementation of rigorous safety protocols. This guide, prepared from the perspective of a Senior Application Scientist, moves beyond mere compliance to instill a deep-seated culture of safety. We will explore the "why" behind each recommendation, empowering you to not only follow procedures but to make informed, safety-conscious decisions in dynamic research environments.

Section 1: Hazard Identification and Toxicological Profile

A foundational element of safe handling is a comprehensive understanding of the inherent hazards of a substance. 1,2,4-Trimethylpiperazine presents a multi-faceted risk profile that demands careful consideration.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. For 1,2,4-Trimethylpiperazine, the primary hazards are summarized below.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Data aggregated from notifications to the ECHA C&L Inventory.[1]

Physicochemical Properties

Understanding the physical and chemical properties of a substance is crucial for anticipating its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | PubChem[1] |

| Molecular Weight | 128.22 g/mol | PubChem[1] |

| Boiling Point | 138 °C / 280.4 °F | Sigma-Aldrich |

| Flash Point | 42 °C / 107.6 °F | Fisher Scientific[3] |

| Density | 0.903 g/mL at 25 °C | Sigma-Aldrich |

| Water Solubility | Soluble | Fisher Scientific[3] |

| pH | 11-12 (5% aqueous solution) | Fisher Scientific[3] |

Note: Some data is for the closely related 1-Methylpiperazine, used here as a reliable proxy.

Toxicological Insights

The toxicological profile of 1,2,4-Trimethylpiperazine is characteristic of many substituted amines, indicating a risk of corrosive and irritant effects.

-

Corrosivity and Irritation : As a strong base (pH 11-12 in solution), 1,2,4-Trimethylpiperazine can cause severe skin burns and serious eye damage.[1][3] The high pH can lead to saponification of fats and denaturation of proteins in tissues, resulting in deep, penetrating chemical burns. The risk of serious, irreversible eye damage is particularly high, necessitating stringent eye protection.[1]

-

Inhalation Hazards : Vapors and mists of 1,2,4-Trimethylpiperazine can cause respiratory irritation.[1] Due to its volatility, handling this compound in open environments can lead to harmful concentrations in the breathing zone. Some piperazine derivatives are also known to be respiratory sensitizers, meaning that repeated inhalation of even small amounts can lead to an allergic respiratory response, such as asthma.

-

Dermal and Oral Toxicity : The compound is harmful if swallowed or absorbed through the skin.[1][4] Its ability to be absorbed dermally means that skin contact is a significant route of exposure.

Section 2: Risk Assessment and Control Measures

A systematic risk assessment is the cornerstone of laboratory safety. It involves identifying hazards, evaluating the risks associated with your specific experimental procedures, and implementing effective control measures.

Risk Assessment Workflow

The following workflow provides a structured approach to assessing and mitigating the risks associated with handling 1,2,4-Trimethylpiperazine.

Caption: A simplified workflow for the safe handling of chemicals.

Storage Requirements

Proper storage is essential to maintain the stability of 1,2,4-Trimethylpiperazine and to prevent dangerous reactions.

-

Location : Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. [4]It should be stored in a designated flammable liquids cabinet.

-

Containers : Keep containers tightly closed to prevent the escape of vapors and to protect the hygroscopic material from moisture. * Incompatible Materials : 1,2,4-Trimethylpiperazine is a strong base and is incompatible with the following:

-

Strong oxidizing agents

-

Acids

-

Acid anhydrides

-

Acid chlorides [3] * Store these materials in separate secondary containment to prevent accidental mixing.

-

Section 4: Emergency Procedures

In the event of an emergency, a swift and correct response can significantly mitigate the consequences. All personnel working with 1,2,4-Trimethylpiperazine must be familiar with these procedures.

Emergency Response Decision Tree

Caption: A decision tree for responding to chemical emergencies.

Step-by-Step Emergency Protocols

-

Skin Contact :

-

Immediately remove all contaminated clothing. [3] 2. Flush the affected area with copious amounts of water for at least 15 minutes. A safety shower should be used if the area of contact is large. 3. Seek immediate medical attention.

-

-

Eye Contact :

-

Inhalation :

-

Ingestion :

-

Spills :

-

For minor spills, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealed container for disposal.

-

For major spills, evacuate the area and contact your institution's emergency response team. [6]

-

Section 5: Disposal and Decontamination

Proper disposal and decontamination are critical final steps in the safe handling of 1,2,4-Trimethylpiperazine.

-

Waste Disposal :

-

All waste containing 1,2,4-Trimethylpiperazine must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed container.

-

Do not mix with incompatible waste streams.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's environmental health and safety (EHS) department for specific procedures.

-

-

Decontamination :

-

All glassware and equipment should be thoroughly rinsed with an appropriate solvent (e.g., water, followed by an organic solvent like ethanol or acetone) in a fume hood.

-

Wipe down work surfaces in the fume hood after each use.

-

Contaminated PPE (such as gloves) should be disposed of as hazardous waste.

-

Conclusion

1,2,4-Trimethylpiperazine is a valuable chemical intermediate, but its hazardous properties demand a respectful and cautious approach. By integrating the principles and protocols outlined in this guide—from thorough hazard assessment and the use of engineering controls to meticulous handling procedures and emergency preparedness—researchers can confidently and safely utilize this compound in their work. A proactive and informed approach to safety is not a barrier to scientific progress; it is the foundation upon which successful and responsible research is built.

References

-

S D FINE-CHEM LIMITED. N-METHYLPIPERAZINE GHS Safety Data Sheet. [Link]

-

PubChem. 1,2,4-Trimethylpiperazine. National Center for Biotechnology Information. [Link]

-

Loba Chemie. N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. [Link]

-

Minnesota Department of Health. Toxicological Summary for: 1,2,4-Trimethylbenzene. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Methylpiperazine, 98%. [Link]

-

Global Substance Registration System. 1,2,4-TRIMETHYLPIPERAZINE, (S)-. [Link]

-

Alfa Aesar. Piperazine hexahydrate - SAFETY DATA SHEET. [Link]

-

Princeton University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

-

University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. [Link]

-

New Jersey Department of Health. PIPERAZINE DIHYDROCHLORIDE HAZARD SUMMARY. [Link]

Sources

- 1. 1,2,4-Trimethylpiperazine | C7H16N2 | CID 98933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. health.state.mn.us [health.state.mn.us]

- 6. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

Methodological & Application

Application Notes and Protocols: 1,2,4-Trimethylpiperazine as a Tertiary Amine Catalyst in Polyurethane Synthesis

Introduction: The Role of Tertiary Amine Catalysts in Polyurethane Chemistry

Polyurethanes (PUs) are a versatile class of polymers, with applications ranging from flexible and rigid foams to coatings, adhesives, and elastomers.[1][2][3] The synthesis of polyurethanes involves the exothermic reaction between a polyisocyanate and a polyol.[4][5][6] To control the rate of this reaction and to achieve the desired material properties, catalysts are essential. Tertiary amines, including 1,2,4-trimethylpiperazine, are a critical class of catalysts in polyurethane chemistry.[1][3] They play a pivotal role in balancing the two primary reactions in the formation of polyurethane foams: the "gelling" reaction (polymer chain growth) and the "blowing" reaction (gas formation for foam expansion).[1][4]

This technical guide provides an in-depth exploration of 1,2,4-trimethylpiperazine as a catalyst in organic synthesis, with a primary focus on its application in the production of polyurethane foams. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed experimental protocols, and present data to guide researchers, scientists, and drug development professionals in leveraging this versatile catalyst.

1,2,4-Trimethylpiperazine: A Profile

1,2,4-Trimethylpiperazine is a cyclic tertiary amine with the chemical formula C₇H₁₆N₂.[7] Its structure, featuring three methyl groups on the piperazine ring, imparts specific steric and electronic properties that influence its catalytic activity.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | PubChem[7] |

| Molecular Weight | 128.22 g/mol | PubChem[7] |

| CAS Number | 120-85-4 | PubChem[7] |

The nitrogen atoms in the piperazine ring possess lone pairs of electrons, which are the basis of the molecule's basicity and nucleophilicity, enabling it to catalyze the reactions involved in polyurethane formation.

Mechanism of Catalysis in Polyurethane Formation

In the synthesis of polyurethane foams, two main reactions occur simultaneously: the reaction of isocyanate with a polyol to form the urethane linkage (gelling), and the reaction of isocyanate with water to produce carbon dioxide gas and an amine, which then reacts with another isocyanate to form a urea linkage (blowing).[1][4] 1,2,4-trimethylpiperazine, as a tertiary amine catalyst, influences the rates of both of these reactions.

The catalytic mechanism is generally understood to involve the formation of an activated complex between the tertiary amine and the isocyanate group. This complexation increases the electrophilicity of the carbonyl carbon of the isocyanate, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol or by water.

Gelling Reaction (Isocyanate-Polyol)

The gelling reaction leads to the formation of the polyurethane backbone. The catalytic cycle can be visualized as follows:

Figure 1: Catalytic cycle of the gelling reaction.

Blowing Reaction (Isocyanate-Water)

The blowing reaction is crucial for the formation of the cellular structure in polyurethane foams. The reaction generates CO₂, which acts as the blowing agent.

Figure 2: Catalytic cycle of the blowing reaction.

The balance between the gelling and blowing reactions is critical for producing high-quality foam. A reaction that proceeds too quickly can lead to a dense, poorly formed foam, while a slow reaction may result in foam collapse. The choice and concentration of the catalyst, such as 1,2,4-trimethylpiperazine, are therefore key parameters in foam formulation.[1][4] It is also common to use co-catalysts, such as organotin compounds, to further refine this balance.[8]

Application Protocol: Synthesis of Flexible Polyurethane Foam

This section provides a detailed protocol for the synthesis of a flexible polyurethane foam using 1,2,4-trimethylpiperazine as a catalyst. This protocol is a representative example and may require optimization depending on the specific raw materials and desired foam properties.

Materials and Equipment

-

Polyol: Polyether polyol (e.g., glycerol-initiated, MW 3000-5000)

-

Isocyanate: Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

-

Catalyst: 1,2,4-Trimethylpiperazine

-

Co-catalyst (optional): Stannous octoate

-

Surfactant: Silicone-based surfactant

-

Blowing Agent: Water

-

Equipment: High-speed mixer, fume hood, paper cups, wooden spatula, balance, stopwatch.

Experimental Workflow

Figure 3: Experimental workflow for polyurethane foam synthesis.

Step-by-Step Protocol

-

Preparation of the Polyol Premix (Component A):

-

In a paper cup, accurately weigh the polyol.

-

Add the required amounts of water, silicone surfactant, and 1,2,4-trimethylpiperazine catalyst to the polyol. The catalyst amount typically ranges from 0.01 to 4 parts per 100 parts of polyol.[8]

-

If using a co-catalyst, add it at this stage.

-

Mix thoroughly with a wooden spatula until a homogeneous mixture is obtained.

-

-

Isocyanate (Component B):

-

In a separate paper cup, accurately weigh the required amount of isocyanate. The amount is calculated based on the desired isocyanate index (typically 100-110 for flexible foams).

-

-

Mixing and Reaction:

-

Working in a well-ventilated fume hood, pour Component B (isocyanate) into Component A (polyol premix).

-

Immediately begin mixing at high speed (e.g., 2000-3000 rpm) for 5-10 seconds.

-

Observe the mixture for signs of reaction: cream time (start of foaming), gel time (formation of a stringy polymer), and rise time (end of foam expansion).

-

-

Pouring and Curing:

-

Quickly pour the reacting mixture into a mold.

-

Allow the foam to rise and cure at ambient temperature. The foam will be tack-free after a certain time, which should be recorded.

-

For complete curing and property development, allow the foam to age for at least 24 hours before characterization.

-

Representative Formulation

The following table provides a sample formulation for a flexible polyurethane foam.

| Component | Parts by Weight (pbw) |

| Polyether Polyol (MW 3500) | 100 |

| Toluene Diisocyanate (TDI 80/20) | 48 (Isocyanate Index: 105) |

| Water | 4.0 |

| Silicone Surfactant | 1.0 |

| 1,2,4-Trimethylpiperazine | 0.5 |

| Stannous Octoate (optional) | 0.2 |

Data Presentation and Analysis

The performance of 1,2,4-trimethylpiperazine as a catalyst can be evaluated by measuring key reaction parameters and final foam properties.

| Parameter | Description | Typical Values |

| Cream Time | Time from mixing until the start of foam rise. | 5-15 seconds |

| Gel Time | Time from mixing until the formation of a gelled polymer. | 45-90 seconds |

| Rise Time | Time from mixing until the foam has reached its maximum height. | 90-150 seconds |

| Tack-Free Time | Time from mixing until the foam surface is no longer sticky. | 120-240 seconds |

| Foam Density | Mass per unit volume of the cured foam. | 20-50 kg/m ³ |

| Porosity | The volume of void space in the foam. | High |

| Compression Strength | The ability of the foam to resist compressive forces. | Varies with density |

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. By systematically varying the concentration of 1,2,4-trimethylpiperazine and observing the effects on the reaction times and foam properties, researchers can establish a clear cause-and-effect relationship. It is recommended to perform control experiments without the catalyst to confirm its essential role in the reaction. Furthermore, the physical and mechanical properties of the resulting foam should be characterized using standard methods to ensure the quality and consistency of the synthesis.

Conclusion

1,2,4-Trimethylpiperazine is an effective tertiary amine catalyst for the synthesis of polyurethanes, particularly in the production of flexible foams. Its primary role is to accelerate both the gelling and blowing reactions, and its concentration can be tuned to achieve the desired balance between these processes. The provided protocols and mechanistic insights serve as a valuable resource for scientists and professionals in the field of polymer chemistry and material science, enabling the development of novel polyurethane materials with tailored properties.

References

- US Patent US3313744A, "1, 4-bis(3-dimethylaminopropyl)

- US Patent US4590223A, "Producing polyurethanes using hydroxy-alkyl piperazine catalyst compositions", Google P

-

ResearchGate, "Improving the acoustic performance of flexible polyurethane foam using biochar modified by (3-aminopropyl)trimethoxysilane coupling agent", ResearchGate, [Link].

-

PubChem, "1,2,4-Trimethylpiperazine", National Center for Biotechnology Information, [Link].

-

MOST Wiedzy, "Comprehensive Enhancement of Prepolymer-Based Flexible Polyurethane Foams' Performance by Introduction of Cost-Effective Waste-Based Ground Tire Rubber Particles", MOST Wiedzy, [Link].

-

ResearchGate, "New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine", ResearchGate, [Link].

-

MDPI, "Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation", MDPI, [Link].

-

Frontiers, "Thermal performance of thermoplastic polyurethane composites with microencapsulated piperazine pyrophosphate", Frontiers, [Link].

-

PMC, "Computational Study of Catalytic Urethane Formation", National Center for Biotechnology Information, [Link].

-

SMARTech, "SYNTHESIS OF POLYURETHANE FROM ONE HUNDRED PERCENT SUSTAINABLE NATURAL MATERIALS THROUGH NON-ISOCYANATE REACTIONS", SMARTech, [Link].

- Google Patents, "Processes for transitioning between different polymerization catalysts in a polymerization reactor", Google P

- Google Patents, "N,N,N'-Trimethyl-Bis-(Aminoethyl)

-

ResearchGate, "Evaluation of the Suitability of 1, 4-dimethylpiperazine as a Substitute Catalyst in Polyurethane Foam Production", ResearchGate, [Link].

-

ResearchGate, "Catalysts for the synthesis of PU via diisocyanate-based polymerization.", ResearchGate, [Link].

-

PCI Magazine, "Troubleshooting Metal Catalyzed Urethane Systems", PCI Magazine, [Link].

-

MDPI, "The Synthesis of Low-Viscosity Organotin-Free Moisture-Curable Silane-Terminated Poly(Urethane-Urea)s", MDPI, [Link].

-

Clemson OPEN, "Fully Bio-Based, Flexible, Non-isocyanate Polyurethane Foams With High Lignin Content for Protective Packaging Applications", Clemson OPEN, [Link].

- Google Patents, "Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)

-

Vida New Material Technology CO.,Ltd., "Catalysts for Polyurethane Foam", Vida New Material Technology CO.,Ltd., [Link].

- Google Patents, "Polyurethane catalyst compositions for improving rigid foam performance", Google P

Sources

- 1. Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation | MDPI [mdpi.com]

- 2. Computational Study of Catalytic Urethane Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US3313744A - 1, 4-bis(3-dimethylaminopropyl)piperazine catalyst for polyurethane preparation - Google Patents [patents.google.com]

- 5. N,N,N'-Trimethyl-Bis-(Aminoethyl) Ether and its Derivatives as Catalysts for Polyurethanes - Eureka | Patsnap [eureka.patsnap.com]

- 6. EP1518872B1 - Polyurethane catalyst compositions for improving rigid foam performance - Google Patents [patents.google.com]

- 7. 1,2,4-Trimethylpiperazine | C7H16N2 | CID 98933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US4590223A - Producing polyurethanes using hydroxy-alkyl piperazine catalyst compositions - Google Patents [patents.google.com]

Application Notes and Protocols for 1,2,4-Trimethylpiperazine in Carbon Capture and Storage (CCS)

Introduction: Exploring the Potential of 1,2,4-Trimethylpiperazine for CO2 Capture

The imperative to mitigate greenhouse gas emissions has propelled the development of advanced carbon capture and storage (CCS) technologies. Amine scrubbing remains a leading method for post-combustion CO2 capture, with ongoing research focused on developing novel solvents with superior performance and lower energy penalties compared to benchmark amines like monoethanolamine (MEA).[1] Within this context, piperazine (PZ) and its derivatives have garnered significant interest due to their high reaction rates and good absorption capacities.[2][3] This document provides detailed application notes and experimental protocols for the evaluation of 1,2,4-trimethylpiperazine, a methylated derivative of piperazine, as a promising candidate for CO2 capture.

1,2,4-Trimethylpiperazine is a tertiary amine, a class of amines known for their potential to offer a favorable balance between absorption capacity and regeneration energy.[4] Unlike primary and secondary amines, tertiary amines do not directly react with CO2 to form carbamates. Instead, they act as a base to catalyze the hydration of CO2 to form bicarbonate, a reaction mechanism that is associated with a lower heat of reaction, potentially reducing the energy required for solvent regeneration.[4] The cyclic diamine structure inherited from piperazine may also contribute to favorable kinetics and stability. These attributes make 1,2,4-trimethylpiperazine a compelling subject for investigation in the quest for more efficient and cost-effective CCS solutions.

These notes are intended for researchers and scientists in both academic and industrial settings who are engaged in the development and screening of novel amine solvents for carbon capture applications.

Physicochemical Properties of 1,2,4-Trimethylpiperazine

A thorough understanding of the fundamental physicochemical properties of a solvent is crucial for designing and interpreting CO2 capture experiments. Below is a summary of the known properties of 1,2,4-trimethylpiperazine.

| Property | Value |

| CAS Registry Number | 120-85-4 |

| Molecular Formula | C7H16N2 |

| Molecular Weight | 128.22 g/mol |

| Boiling Point | 154-156 °C |

| Density | 0.8576 g/cm³ at 20 °C |

| Canonical SMILES | N1(C)CCN(C)C(C)C1 |

Proposed Reaction Mechanism of 1,2,4-Trimethylpiperazine with CO2

As a tertiary amine, 1,2,4-trimethylpiperazine is expected to react with CO2 in an aqueous solution through a base-catalyzed hydration mechanism.[5][6] The amine does not form a carbamate directly but rather facilitates the reaction of CO2 with water to produce bicarbonate and a protonated amine. This reaction pathway is generally associated with a lower heat of absorption, which is advantageous for reducing the energy penalty during solvent regeneration.[4]

The proposed two-step reaction mechanism is as follows:

-

CO2 Hydration: Carbon dioxide reacts with water to form carbonic acid. CO2 + H2O ⇌ H2CO3

-

Proton Abstraction: 1,2,4-trimethylpiperazine acts as a base, abstracting a proton from carbonic acid to form bicarbonate and the protonated 1,2,4-trimethylpiperazinium ion. H2CO3 + C7H16N2 ⇌ HCO3⁻ + C7H16N2H⁺

The overall reaction can be summarized as: CO2 + H2O + C7H16N2 ⇌ HCO3⁻ + C7H16N2H⁺

Caption: Proposed reaction mechanism of CO2 with 1,2,4-trimethylpiperazine.

Anticipated Performance Characteristics

Based on the performance of other tertiary amines and piperazine derivatives, the following characteristics can be anticipated for aqueous solutions of 1,2,4-trimethylpiperazine:

-

CO2 Absorption Capacity: Tertiary amines can theoretically achieve a loading capacity of up to 1.0 mole of CO2 per mole of amine, as they primarily form bicarbonates.[4] This is a significant advantage over primary and secondary amines which are often limited to a 0.5 loading ratio due to stable carbamate formation.

-

Reaction Kinetics: The reaction rate of CO2 with tertiary amines is generally slower than with primary or secondary amines.[5] However, the piperazine ring structure may enhance the reaction kinetics compared to other tertiary amines. Blending 1,2,4-trimethylpiperazine with a faster-reacting amine (as an activator) could be a strategy to improve the overall absorption rate.[7]

-

Regeneration Energy: Due to the lower heat of reaction associated with bicarbonate formation, tertiary amines typically require less energy for regeneration compared to MEA.[4] This is a key potential advantage of using 1,2,4-trimethylpiperazine. Amine blends can have regeneration energy requirements around 3.2 GJ/ton of CO2, which is lower than the typical 4.0 GJ/ton for MEA.[1]

-

Stability: The stability of the amine solvent against thermal and oxidative degradation is crucial for long-term operation. The degradation of piperazine and its derivatives has been studied, and it is important to evaluate the stability of 1,2,4-trimethylpiperazine under typical absorption and desorption conditions.[8]

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of 1,2,4-trimethylpiperazine as a CO2 capture solvent.

Protocol 1: Determination of CO2 Absorption Capacity (Vapor-Liquid Equilibrium)

This protocol describes the measurement of the equilibrium CO2 loading in an aqueous solution of 1,2,4-trimethylpiperazine at a given temperature and CO2 partial pressure.

1. Materials and Reagents:

-

1,2,4-Trimethylpiperazine (≥98% purity)

-

Deionized water

-

CO2 gas (≥99.9% purity)

-

N2 gas (≥99.9% purity)

-

Standardized hydrochloric acid (HCl) solution (e.g., 1 M)

-

Methyl orange indicator

-

Barium chloride (BaCl2) solution (e.g., 1 M)

2. Equipment:

-

Vapor-Liquid Equilibrium (VLE) apparatus (e.g., a stirred glass reactor with a temperature-controlled jacket)

-

Mass flow controllers for CO2 and N2

-

Pressure transducer

-

Gas chromatograph (GC) or non-dispersive infrared (NDIR) CO2 analyzer

-

Magnetic stirrer

-

Burette and titration equipment

3. Solvent Preparation:

-

Prepare a 30 wt% aqueous solution of 1,2,4-trimethylpiperazine by accurately weighing the amine and deionized water.

-

Stir the solution until the amine is completely dissolved.

4. Experimental Procedure:

-

Add a known volume (e.g., 100 mL) of the 30 wt% 1,2,4-trimethylpiperazine solution to the VLE reactor.

-

Seal the reactor and allow the temperature to stabilize at the desired absorption temperature (e.g., 40 °C).

-

Purge the reactor with N2 to remove any residual air.

-

Introduce a gas mixture of CO2 and N2 with a known CO2 partial pressure into the reactor.

-

Stir the solution to ensure good gas-liquid contact.

-

Monitor the pressure and the CO2 concentration in the gas phase until they reach a steady state, indicating that equilibrium has been achieved.

-

Once at equilibrium, carefully withdraw a liquid sample for analysis.

5. Analytical Method (Titration):

-

Accurately weigh a small amount of the CO2-loaded amine solution.

-

Determine the total amine concentration by titration with standardized HCl using methyl orange as an indicator.

-

To determine the CO2 concentration, add an excess of BaCl2 solution to precipitate the carbonate and bicarbonate as BaCO3.

-

Titrate the solution with standardized HCl. The amount of acid consumed corresponds to the amount of unreacted amine and half of the protonated amine.

-

The CO2 loading (moles of CO2 per mole of amine) can be calculated from the results of the two titrations.[8]

6. Data Analysis:

-

Calculate the CO2 loading (α) in the liquid phase using the following formula: α = (moles of CO2) / (moles of 1,2,4-trimethylpiperazine)

Protocol 2: Measurement of CO2 Absorption Rate

This protocol outlines a method for determining the rate of CO2 absorption into an aqueous solution of 1,2,4-trimethylpiperazine using a wetted-wall column or a stirred-cell reactor.

1. Equipment:

-

Wetted-wall column or stirred-cell reactor with a known gas-liquid interfacial area

-

Mass flow controllers for CO2 and N2

-

CO2 analyzer (NDIR or GC) for both inlet and outlet gas streams

-

Thermostatic bath to control the temperature of the solvent and the reactor

-

Liquid pump to circulate the amine solution

2. Experimental Procedure:

-

Prepare a 30 wt% aqueous solution of 1,2,4-trimethylpiperazine.

-

Circulate the amine solution through the reactor at a constant flow rate and temperature (e.g., 40 °C).

-

Introduce a gas stream with a known CO2 concentration (e.g., 15 mol%) and flow rate into the reactor.

-

Continuously measure the CO2 concentration in the outlet gas stream.

-

The experiment is complete when the outlet CO2 concentration reaches a steady state.

3. Data Analysis:

-

Calculate the CO2 absorption rate (NCO2) based on the difference in CO2 concentration between the inlet and outlet gas streams and the gas flow rate.

-

Determine the overall mass transfer coefficient (KG) using the following equation: KG = NCO2 / (A * ΔP_lm) where:

-

A is the gas-liquid interfacial area.

-

ΔP_lm is the log-mean partial pressure difference of CO2 between the gas and liquid phases.

-

Protocol 3: Evaluation of Solvent Regeneration Performance

This protocol describes a method to assess the energy required to regenerate the CO2-rich 1,2,4-trimethylpiperazine solution.

1. Equipment:

-

A laboratory-scale desorption setup, consisting of a heated reactor (reboiler), a stripping column, and a condenser.

-

Heating mantle with a temperature controller and power meter.

-

Condenser to cool the stripped gas and condense water vapor.

-

Flow meter to measure the flow rate of the stripped CO2.

2. Experimental Procedure:

-

Prepare a CO2-rich solution of 1,2,4-trimethylpiperazine by following Protocol 1 to a specific CO2 loading.

-

Place a known amount of the CO2-rich solution into the reboiler.

-

Heat the solution to the desired regeneration temperature (e.g., 100-120 °C).

-

Measure the power consumed by the heating mantle.

-

The released gas, primarily CO2 and water vapor, passes through the condenser to remove the water.

-

Measure the flow rate of the dry CO2 stream.

-

Continue the process until the CO2 release rate becomes negligible.

-

Analyze the final lean amine solution for its residual CO2 loading.

3. Data Analysis:

-

Calculate the total amount of CO2 released.

-

Calculate the total energy consumed during regeneration.

-

The regeneration energy can be expressed as the energy required per ton of CO2 captured (e.g., in GJ/ton CO2).

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the comprehensive evaluation of 1,2,4-trimethylpiperazine for CO2 capture.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. ris.utwente.nl [ris.utwente.nl]

- 6. ris.utwente.nl [ris.utwente.nl]

- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 8. matheo.uliege.be [matheo.uliege.be]

Application Notes and Protocols for CO2 Absorption with 1,2,4-Trimethylpiperazine

Introduction

The imperative to mitigate anthropogenic carbon dioxide (CO₂) emissions has catalyzed extensive research into efficient and cost-effective carbon capture, utilization, and storage (CCUS) technologies.[1] Amine scrubbing, a method involving the chemical absorption of CO₂ into an amine-based solvent, is a mature and widely adopted technology for post-combustion CO₂ capture.[2] While monoethanolamine (MEA) has traditionally been the benchmark solvent, its high energy requirement for regeneration, susceptibility to degradation, and corrosive nature have driven the exploration of alternative amines.[2]

Piperazine (PZ) and its derivatives have emerged as promising candidates due to their high reaction rates, excellent thermal and oxidative stability, and lower regeneration energy requirements.[2] The cyclic diamine structure of piperazine facilitates the rapid formation of carbamates upon reaction with CO₂, and theoretically, one mole of piperazine can capture two moles of CO₂.[2] This application note provides a comprehensive guide to the experimental protocols for evaluating the CO₂ absorption performance of 1,2,4-Trimethylpiperazine, a substituted piperazine derivative. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development and chemical engineering who are investigating novel amine solvents for CO₂ capture.

This document provides detailed methodologies for setting up a laboratory-scale absorption experiment, determining the CO₂ loading capacity of the solvent, and ensuring the scientific rigor of the obtained data. While specific performance data for 1,2,4-Trimethylpiperazine is not yet widely available in published literature, this guide establishes a robust framework for its systematic investigation.

Safety Precautions

Disclaimer: A comprehensive, substance-specific Safety Data Sheet (SDS) for 1,2,4-Trimethylpiperazine was not available at the time of writing. The following safety guidelines are based on the known hazards of piperazine and its other derivatives. It is imperative to conduct a thorough risk assessment and consult the supplier-provided SDS for 1,2,4-Trimethylpiperazine before commencing any experimental work.

General Hazards of Piperazine Derivatives:

-

Corrosive: Piperazine and its derivatives can cause severe skin burns and eye damage.[3][4]

-

Respiratory and Skin Sensitizer: May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.[3][4]

-

Harmful if Swallowed or in Contact with Skin: These compounds can be toxic if ingested or absorbed through the skin.[3]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. Ensure full skin coverage.

-

Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, use a respirator with an appropriate cartridge.

Handling and Storage:

-

Handle 1,2,4-Trimethylpiperazine in a fume hood to avoid inhalation of vapors.

-

Avoid contact with skin, eyes, and clothing.[3]

-

Keep the container tightly closed in a dry, cool, and well-ventilated area.[5]

-

Ground and bond containers and receiving equipment to prevent static discharge.[5]

Reaction Mechanism: CO₂ Absorption by Piperazine Derivatives

The reaction between CO₂ and aqueous solutions of piperazine and its derivatives is generally understood to proceed via a two-step zwitterion mechanism.[1][6]

-

Zwitterion Formation: The initial reaction involves the formation of a zwitterionic intermediate.

-

Deprotonation: A base in the solution, which can be another amine molecule or water, abstracts a proton from the zwitterion to form a carbamate.

For a diamine like piperazine, this can proceed to the formation of a dicarbamate at higher CO₂ loadings.[2] The presence of methyl groups in 1,2,4-Trimethylpiperazine may influence the reaction kinetics and the stability of the resulting carbamates due to steric hindrance and electronic effects.

Caption: Schematic of a wetted-wall column for CO₂ absorption studies.

Protocols

Protocol 1: Preparation of Aqueous 1,2,4-Trimethylpiperazine Solution

Objective: To prepare an aqueous solution of 1,2,4-Trimethylpiperazine at a specified concentration.

Materials:

-

1,2,4-Trimethylpiperazine (purity ≥ 98%)

-

Deionized water

-

Analytical balance

-

Volumetric flask

-

Magnetic stirrer and stir bar

Procedure:

-

Determine the desired molar concentration (e.g., 1.0 M) and total volume of the solution.

-

Calculate the required mass of 1,2,4-Trimethylpiperazine using its molar mass.

-

Accurately weigh the calculated mass of 1,2,4-Trimethylpiperazine using an analytical balance.

-

Transfer the weighed amine to a volumetric flask of the desired volume.

-

Add a portion of deionized water to the flask and dissolve the amine completely using a magnetic stirrer.

-

Once dissolved, add deionized water up to the calibration mark of the volumetric flask.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

The concentration of the prepared solution should be verified by titration with a standard acid solution (e.g., 0.1 M HCl).

Protocol 2: CO₂ Absorption Experiment in a Wetted-Wall Column

Objective: To measure the rate of CO₂ absorption into the prepared amine solution.

Experimental Parameters: The following parameters can be varied to study their effect on CO₂ absorption.

| Parameter | Typical Range | Rationale |

| Amine Concentration | 0.5 - 2.0 M | Higher concentrations can increase absorption capacity but also viscosity. |

| Temperature | 303 - 333 K (30 - 60 °C) | Affects reaction kinetics and CO₂ solubility. |

| CO₂ Partial Pressure | 5 - 15 kPa | Simulates typical flue gas conditions. |

| Gas Flow Rate | 1 - 5 L/min | Influences the gas-phase mass transfer resistance. |

| Liquid Flow Rate | 50 - 200 mL/min | Affects the liquid film thickness and residence time. |

Procedure:

-

Assemble the wetted-wall column apparatus as shown in the schematic.

-

Prepare the desired gas mixture by setting the flow rates of CO₂ and N₂ using the mass flow controllers.

-

Circulate the prepared 1,2,4-Trimethylpiperazine solution through the column at the desired flow rate and temperature.

-

Allow the system to reach a steady state, which is typically indicated by stable gas outlet concentrations and temperatures.

-

Record the inlet and outlet CO₂ concentrations, gas and liquid flow rates, temperature, and pressure.

-

Collect liquid samples from the inlet and outlet for CO₂ loading analysis.

Protocol 3: Determination of CO₂ Loading by Titration

Objective: To quantify the amount of CO₂ absorbed in the amine solution (moles of CO₂ per mole of amine). A common and reliable method is the barium chloride titration method. [7][8][9] Reagents:

-

1.0 M Hydrochloric acid (HCl) solution

-

1.0 M Sodium hydroxide (NaOH) solution

-

1.0 M Barium chloride (BaCl₂) solution

-

Phenolphthalein indicator

-

Methyl orange indicator

Procedure:

-

Sample Preparation: Pipette a known volume (e.g., 5 mL) of the CO₂-loaded amine solution into an Erlenmeyer flask.

-

Carbonate Precipitation: Add an excess of BaCl₂ solution (e.g., 20 mL) to the flask to precipitate the absorbed CO₂ as barium carbonate (BaCO₃).

-

Determination of Unreacted Amine: Add a few drops of phenolphthalein indicator and titrate with the standard HCl solution until the pink color disappears. The volume of HCl used corresponds to the unreacted amine.

-

Determination of Total Amine: To a separate, fresh sample of the CO₂-loaded amine solution, add a few drops of methyl orange indicator and titrate with the standard HCl solution until the endpoint is reached. This determines the total concentration of the amine.

-

Calculation of CO₂ Loading: The CO₂ loading (α) can be calculated using the following formula:

α = (Total Amine - Unreacted Amine) / Total Amine

Where "Total Amine" and "Unreacted Amine" are determined from the volumes of HCl used in the respective titrations.

Data Analysis and Interpretation

The primary outputs of these experiments are the CO₂ absorption rate and the CO₂ loading capacity.

CO₂ Absorption Rate: This is calculated from the change in the CO₂ concentration in the gas phase and the gas flow rate. It provides information on the kinetics of the absorption process.

CO₂ Loading Capacity: This is the equilibrium amount of CO₂ that can be absorbed by the solvent under specific conditions of temperature and CO₂ partial pressure. It is a key parameter for determining the solvent's efficiency.

Example Data Table (Hypothetical for 1.0 M 1,2,4-Trimethylpiperazine at 40 °C):

| CO₂ Partial Pressure (kPa) | CO₂ Loading (mol CO₂/mol amine) | Absorption Rate (mol/m²·s) |

| 5 | 0.35 | 1.5 x 10⁻³ |

| 10 | 0.58 | 2.8 x 10⁻³ |

| 15 | 0.75 | 4.0 x 10⁻³ |

Conclusion

This application note provides a foundational set of protocols for the systematic evaluation of 1,2,4-Trimethylpiperazine as a potential solvent for CO₂ capture. By following these detailed experimental procedures, researchers can obtain reliable data on the absorption kinetics and capacity of this novel amine. The flexibility of the experimental parameters allows for a comprehensive investigation into the optimal operating conditions for this solvent. It is crucial to reiterate the importance of a thorough safety assessment before any experimental work is undertaken. The insights gained from these studies will be invaluable for the development of next-generation, energy-efficient CO₂ capture technologies.

References

- Bui, M., et al. (2018). Carbon capture and storage (CCS): the way forward. Energy & Environmental Science, 11(5), 1062-1176.

- Dutcher, B., Fan, M., & Russell, A. G. (2015). Amine-based CO2 capture technology development.

- Rochelle, G. T. (2009). Amine scrubbing for post-combustion CO2 capture. Science, 325(5948), 1652-1654.

-

Stowe, H. M., Paek, E., & Hwang, G. S. (2016). First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution. Physical Chemistry Chemical Physics, 18(36), 25387-25395. Available from: [Link]

-

Dash, S. K., et al. (2023). Kinetics of carbon dioxide absorption in aqueous blend of 1-(2-aminoethyl) piperazine using a stirred cell reactor. Environmental Science and Pollution Research, 30(43), 97689-97701. Available from: [Link]

-

Chen, C.-H., et al. (2024). Piperazine-Based Mixed Solvents for CO 2 Capture in Bubble-Column Scrubbers and Regeneration Heat. Energies, 17(19), 4889. Available from: [Link]

- Derks, P. W. J., et al. (2006). Kinetics of absorption of carbon dioxide in aqueous piperazine solutions. AIChE Journal, 52(10), 3537-3556.

-

Scribd. (n.d.). Wetted Wall Column Operating Manual. Retrieved from [Link]

-

Semantic Scholar. (2022). Description of an Experimental Method to Measure the CO2 Loading in Monoethanomine Solutions using BaCO3 Titration Technique. Retrieved from [Link]

-

ACS Publications. (2014). Facile Method for Determination of Amine Speciation in CO2 Capture Solutions. Retrieved from [Link]

-

ResearchGate. (2020). Experimental Modeling and Optimization of CO 2 Absorption into Piperazine Solutions Using RSM-CCD Methodology. Retrieved from [Link]

-

PubMed Central. (2022). Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. Retrieved from [Link]

Sources

- 1. Kinetics of carbon dioxide absorption in aqueous blend of 1-(2-aminoethyl) piperazine using a stirred cell reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat | MDPI [mdpi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fishersci.com [fishersci.com]

- 6. utw10370.utweb.utexas.edu [utw10370.utweb.utexas.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. matheo.uliege.be [matheo.uliege.be]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 1,2,4-Trimethylpiperazine

Welcome to the dedicated support center for challenges encountered during the purification of 1,2,4-Trimethylpiperazine (CAS 120-85-4). This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will move beyond simple procedural lists to explore the underlying chemical principles governing purification strategies, providing you with the expert insights needed to troubleshoot and optimize your experiments.

Introduction: The Purification Challenge

1,2,4-Trimethylpiperazine is a tertiary amine with a boiling point of approximately 149-150°C.[1] Its purification is often complicated by the presence of structurally similar impurities, residual reactants from synthesis, and potential degradation products. Achieving high purity (>99.5%) necessitates a well-designed strategy based on a thorough understanding of the potential contaminant profile. This guide addresses the most common issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Purification Issues

This section directly addresses specific problems you may encounter. Each answer provides a probable cause, a detailed explanation, and a recommended course of action.

Question 1: My final product purity by GC is low (<98%), and I see several small peaks. What are the likely impurities?

Answer: The identity of impurities is intrinsically linked to the synthetic route used. However, for typical syntheses involving the methylation of piperazine or its derivatives, a common impurity profile emerges.

Probable Causes & Explanation:

-

Incomplete Reaction/Starting Materials: Unreacted N-methylpiperazine or 1,4-dimethylpiperazine are common. Their lower boiling points should theoretically allow for separation via distillation, but their presence indicates a suboptimal reaction completion.

-

Over-Methylation Products: Formation of quaternary ammonium salts can occur, though these are typically non-volatile and would be removed during distillation, they can affect yield and complicate work-up.

-

Positional Isomers: Depending on the synthetic strategy, other trimethylpiperazine isomers could be formed. Separating positional isomers can be exceptionally difficult due to very similar physical properties.[2][3]

-

N-Formyl Impurities: If formic acid or formaldehyde were used in an Eschweiler-Clarke type methylation, residual N-formylpiperazine intermediates may be present.[4] These have different polarities and boiling points but can be persistent.

-

Solvent Residues: High-boiling point solvents used in the reaction (e.g., Toluene, Xylene) may carry over.

Recommended Action Plan:

-

Identify the Impurities: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weight of the impurity peaks. This is the most critical first step.

-

Optimize Reaction: If starting materials are present, revisit the reaction conditions (stoichiometry of methylating agent, reaction time, temperature) to drive the reaction to completion.

-

Strategic Purification: Based on impurity identity, select the appropriate purification method as detailed in the following sections.

Question 2: Fractional distillation is not improving purity, and one specific impurity peak remains. What's happening?

Answer: This is a classic sign of a close-boiling impurity or, less commonly, the formation of an azeotrope.

Probable Causes & Explanation:

-

Close-Boiling Isomers: Structural isomers of 1,2,4-trimethylpiperazine or other alkylated piperazines can have boiling points that are too close to the main product for effective separation via standard fractional distillation. For example, other piperazine derivatives have been shown to require specialized chromatographic methods for isomer separation.[2][3]

-

Azeotrope Formation: An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation.[5][6] While no specific azeotropes for 1,2,4-trimethylpiperazine are widely documented, the possibility of forming one with a residual solvent or a synthesis byproduct should not be dismissed, especially if the impurity is present in a significant and constant ratio after repeated distillation attempts.

Recommended Action Plan:

-

Enhance Distillation:

-

Increase Column Efficiency: Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux column is low-efficiency; a packed column like a Raschig ring or metal sponge packed column is higher).

-

Vacuum Distillation: Lowering the pressure will reduce the boiling points and can sometimes increase the boiling point difference between your product and the impurity, improving separation.

-

-

Chemical Conversion: If the impurity has a different functional group (e.g., a secondary amine vs. your tertiary amine product), you can selectively react the impurity. For instance, treatment with an anhydride could convert a secondary amine impurity into a high-boiling amide, which is then easily separated by distillation.

-

Preparative Chromatography: For high-value material or when distillation fails, preparative gas or liquid chromatography can be employed, although this is not typically scalable.

-

Salt Formation & Crystallization: Convert the crude 1,2,4-trimethylpiperazine into a salt (e.g., hydrochloride or tartrate). The different impurities may not crystallize under the same conditions as your product's salt, or they may have different solubilities. After crystallization and filtration, the pure amine can be liberated by treatment with a base and extraction.

Question 3: My purified 1,2,4-trimethylpiperazine is a pale yellow to brown liquid, not colorless. How can I remove the color?

Answer: Color in amines is almost always a sign of oxidation or the presence of trace, highly conjugated impurities. Tertiary amines can be susceptible to oxidation, forming N-oxides or other degradation products.

Probable Causes & Explanation:

-

Air Oxidation: Prolonged exposure to air, especially at elevated temperatures during distillation, can cause oxidation.

-

Trace Impurities: Very small amounts of highly colored impurities, potentially from starting material degradation, can impart significant color.

-

Thermal Degradation: If the distillation pot temperature is too high, some degradation may occur.

Recommended Action Plan:

-

Distillation Under Inert Atmosphere: Always perform distillations under a nitrogen or argon atmosphere to prevent air oxidation.

-

Activated Carbon Treatment: Before distillation, dissolve the crude product in a suitable low-boiling solvent (e.g., diethyl ether or hexane), add a small amount of activated carbon (approx. 1-2% w/w), stir for 30-60 minutes at room temperature, and then filter through Celite®. The carbon can adsorb the colored impurities. Remove the solvent on a rotary evaporator before proceeding to distillation.

-

Use of a Reducing Agent: A small amount of a reducing agent, like sodium borohydride, can sometimes be carefully added to the distillation pot to reduce oxidized species. This should be done with caution and on a small scale first.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for crude 1,2,4-trimethylpiperazine?

A1: A multi-step approach is most robust. The workflow below is a proven, self-validating system for achieving high purity.

Workflow: General Purification Strategy

Caption: A decision-making workflow for purifying 1,2,4-trimethylpiperazine.

Q2: What analytical methods are best for assessing purity?

A2: A combination of methods provides the most complete picture.

| Analytical Method | Purpose | Pros | Cons |

| GC-MS | Impurity identification and quantification. | Excellent separation for volatile compounds; provides mass data. | Not suitable for non-volatile impurities (e.g., salts). |

| HPLC | Purity assessment, especially for potential non-volatile impurities. | High resolution; can be adapted for isomer separation.[2] | Requires method development (column, mobile phase selection). |

| ¹H and ¹³C NMR | Structural confirmation and detection of structural isomers. | Provides definitive structural information. | May not detect impurities below ~1% unless they have unique signals. |

| Karl Fischer Titration | Quantification of water content. | Highly accurate and specific for water. | Requires specialized equipment. |

Q3: What are the key safety considerations when purifying 1,2,4-trimethylpiperazine?

A3: 1,2,4-Trimethylpiperazine is classified as harmful if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a common choice), safety goggles or a face shield, and a lab coat.

-

Ventilation: All handling and distillation should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

-

Inert Atmosphere: When distilling, using an inert atmosphere (N₂) not only prevents oxidation but also reduces the risk of forming flammable vapor mixtures with air.

-

Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

Detailed Protocol: Purification via Salt Formation and Recrystallization

This protocol is recommended when fractional distillation fails to remove a persistent, non-basic, or isomeric impurity.

Objective: To purify 1,2,4-trimethylpiperazine by converting it to its hydrochloride salt, purifying the salt by recrystallization, and then liberating the pure free amine.

Methodology:

-

Salt Formation:

-

Dissolve the impure 1,2,4-trimethylpiperazine (1.0 eq) in a 3-5 fold volume of cold (0-5°C) anhydrous diethyl ether or isopropanol.

-

Slowly, with vigorous stirring, add a solution of hydrochloric acid in isopropanol or bubble dry HCl gas through the solution until the pH is acidic (check with pH paper on a withdrawn drop). A white precipitate of 1,2,4-trimethylpiperazine hydrochloride will form.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

-

Isolation of Crude Salt:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the filter cake with two small portions of cold, anhydrous diethyl ether to remove any adhering soluble impurities.

-

Dry the crude salt under vacuum.

-

-

Recrystallization:

-

Select a suitable solvent system. A common choice for amine hydrochlorides is an alcohol/ether mixture (e.g., ethanol/diethyl ether) or isopropanol.

-

Dissolve the crude salt in a minimum amount of the hot alcohol.

-

Slowly add the anti-solvent (diethyl ether) until the solution becomes faintly cloudy.

-

Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) or freezer (-20°C) to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

-

-

Liberation of the Free Amine:

-

Dissolve the purified salt in a minimal amount of deionized water.

-

Cool the aqueous solution in an ice bath.

-

Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with stirring until the solution is strongly basic (pH > 12).

-

The free amine will separate, often as an oily layer.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

-

-

Final Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator.

-

Perform a final, quick vacuum distillation of the resulting liquid to yield the pure, colorless 1,2,4-trimethylpiperazine.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98933, 1,2,4-Trimethylpiperazine. Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Zhang, T., Li, J., Miao, J., et al. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. mAbs, 13(1), 1941659. Retrieved from [Link]

- Google Patents. (1982). GB2098220A - Removal of formyl groups from n-formyl peptides.

-

Al-Janabi, Z. F., & Mahmood, S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]

-

Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine, 125(1), 95–99. Retrieved from [Link]

-

Pharmaffiliates. Piperazine-impurities. Retrieved from [Link]

- Google Patents. (1958). US2850549A - Separation of cis and trans isomers.

-

Cheméo. Chemical Properties of Piperazine, 1,2,4-trimethyl- (CAS 120-85-4). Retrieved from [Link]

-

Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

- Google Patents. (2007). US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.

-

Organic Syntheses. (1990). A General and Convenient Method for the α-Alkylation of Aldehydes: 2-Phenylethanal. Org. Synth., 68, 8. Retrieved from [Link]

-

Costello, F., & Glennon, B. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 874-889. Retrieved from [Link]

-

University of Helsinki. (2020). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. Retrieved from [Link]

-

NIST. (n.d.). Piperazine, 1,2,4-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2014). Simulative and experimental study on distillation separation process for anhydrous piperazine. Retrieved from [Link]

-

de Souza, D. Z., et al. (2014). Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis. Journal of Chromatography A, 1324, 243-249. Retrieved from [Link]

- Google Patents. (2003). CN1113876C - Preparation of N-formyl morpholine, N-formyl piperazine and their homologues.

-

Wikipedia. Azeotrope tables. Retrieved from [Link]

-